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Executive Summary

Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective glucokinase
activator under investigation as an adjunct therapy for Type 1 Diabetes.[1][2][3] Preclinical
studies in various animal models have been instrumental in elucidating its mechanism of action
and demonstrating its potential for glycemic control without the risk of hypoglycemia that has
hindered the development of previous glucokinase activators. This technical guide provides a
comprehensive overview of the available pharmacokinetic and pharmacodynamic data for
Cadisegliatin in animal models, details relevant experimental protocols, and visualizes key
pathways and workflows.

Pharmacodynamics of Cadisegliatin in Animal
Models

Preclinical pharmacodynamic studies of Cadisegliatin have been conducted in several animal
models of diabetes, including Wistar rats, diabetic mouse models (such as ob/ob and Umeé
ob/ob mice), and Gottingen minipigs.[4][5] These studies have consistently demonstrated the
efficacy of Cadisegliatin in improving glycemic control.
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A key finding from these animal studies is the liver-selective action of Cadisegliatin. It
activates glucokinase (GK) in the liver without affecting the GK in pancreatic [3-cells. This
selectivity is crucial as it avoids the overstimulation of insulin secretion, a common side effect of
non-selective GK activators that can lead to hypoglycemia. In vivo studies in Wistar rats, mice,
and Gottingen minipigs have shown that Cadisegliatin does not alter insulin secretion or
induce hypoglycemia. Furthermore, Cadisegliatin does not disrupt the important regulatory
interaction between glucokinase and the glucokinase regulatory protein (GKRP).

In a study using diabetic Umea ob/ob mice, four weeks of treatment with Cadisegliatin at
doses of 75 or 150 mg/kg per day resulted in a significant and dose-dependent reduction in
HbAlc levels. The higher dose also led to reduced weight gain in this model. Additionally,
Cadisegliatin demonstrated positive effects on the lipid profile, with reductions in both plasma
and liver triglyceride concentrations.

Summary of Pharmacodynamic Effects in Animal
Models
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Animal Model Dosing

Key
Pharmacodynamic  Reference

Effects

75 and 150 mg/kg/day
for 4 weeks

Umea ob/ob mice

- Dose-dependent
reduction in HbAlc-
Lowered blood
glucose
concentrations- No
change in plasma
insulin concentrations-
Reduced plasma and
liver triglyceride
concentrations-
Reduced weight gain
at the highest dose

50 mg/kg/day for 13

Gottingen minipigs
weeks

- Effective in reducing
plasma glucose during
an oral glucose
tolerance test
(OGTT)- No
significant changes in
mean plasma
triglyceride
concentrations, lactic
acid concentrations,
or liver glycogen

content

Wistar rats Not specified

- Does not activate
glucokinase in
pancreatic 3-cells-
Does not alter insulin

secretion

Pharmacokinetics of Cadisegliatin in Animal Models
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Detailed quantitative pharmacokinetic data for Cadisegliatin in animal models, such as Cmax,
Tmax, and AUC, are not extensively reported in publicly available literature. The available
information primarily focuses on the pharmacodynamic outcomes. However, it is stated that
pharmacokinetic and pharmacodynamic properties were evaluated in rodent models of type 2
diabetes and healthy dogs for a similar class of glucokinase activators. The oral bioavailability
of Cadisegliatin is implied by its oral administration in preclinical and clinical studies.

Key Experimental Protocols

The following sections describe representative protocols for key experiments used to evaluate
the pharmacodynamics of Cadisegliatin in animal models. These are based on standard
methodologies, as the specific protocols for the Cadisegliatin studies are not detailed in the
available literature.

Oral Glucose Tolerance Test (OGTT)

An OGTT is a standard procedure to assess how quickly an animal can clear a glucose load
from its blood.

Representative Protocol for Mice:

Animal Acclimatization: House mice in a controlled environment for at least one week prior to
the experiment.

o Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

» Baseline Blood Sample: Obtain a baseline blood sample (Time 0) from the tail vein to
measure fasting blood glucose levels.

» Drug Administration: Administer Cadisegliatin or vehicle orally via gavage at a
predetermined time before the glucose challenge (e.g., 30 or 60 minutes).

e Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally via
gavage.

e Blood Sampling: Collect blood samples from the tail vein at various time points post-glucose
administration (e.g., 15, 30, 60, 90, and 120 minutes).
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e Glucose Measurement: Measure blood glucose concentrations in all collected samples.

o Data Analysis: Plot the mean blood glucose concentration versus time for each treatment
group. Calculate the area under the curve (AUC) for the glucose excursion to quantify
glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin
sensitivity.

Representative Protocol for Rats:

o Surgical Preparation: Surgically implant catheters in the jugular vein (for infusions) and the
carotid artery (for blood sampling) and allow the animals to recover for several days.

o Fasting: Fast the rats overnight prior to the clamp procedure.

o Experimental Setup: Place the conscious, unrestrained rat in a metabolic cage. Connect the
venous catheter to infusion pumps for insulin and glucose and the arterial catheter for blood
sampling.

» Basal Period: Allow for a basal period to measure baseline glucose and insulin levels.

e Clamp Procedure:

[¢]

Start a continuous infusion of insulin at a constant rate (e.g., 10 mU/kg/min) to raise
plasma insulin to a hyperinsulinemic level.

[¢]

Simultaneously, begin a variable infusion of a glucose solution (e.g., 20% dextrose).

[¢]

Monitor blood glucose from the arterial line every 5-10 minutes.

[e]

Adjust the glucose infusion rate (GIR) to maintain a constant blood glucose level
(euglycemia).

o Steady State: Once a steady state is achieved (stable blood glucose with a constant GIR),
continue the clamp for a defined period (e.g., 120 minutes).
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o Data Analysis: The GIR during the steady-state period is a measure of insulin sensitivity.
Higher GIR indicates greater insulin sensitivity.

Signaling Pathways and Experimental Workflows
Mechanism of Action of Cadisegliatin

Cadisegliatin is a liver-selective glucokinase (GK) activator. In the liver, GK acts as a glucose
sensor. When blood glucose levels are high, GK phosphorylates glucose to glucose-6-
phosphate, trapping it in the hepatocyte and promoting its conversion to glycogen for storage
or its entry into the glycolytic pathway. Cadisegliatin enhances the activity of GK, thereby
increasing hepatic glucose uptake and reducing blood glucose levels. Its liver selectivity is a
key feature, as it does not significantly activate GK in pancreatic -cells, thus avoiding
hypoglycemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pharmacokinetics and Pharmacodynamics of
Cadisegliatin in Animal Models: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8750108#pharmacokinetics-and-
pharmacodynamics-of-cadisegliatin-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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